molecular formula C10H8F4O2 B2629646 4,4,4-Trifluoro-2-(3-fluorophenyl)butanoic acid CAS No. 1538113-27-7

4,4,4-Trifluoro-2-(3-fluorophenyl)butanoic acid

Cat. No. B2629646
CAS RN: 1538113-27-7
M. Wt: 236.166
InChI Key: JOKVCCAFIYAFTO-UHFFFAOYSA-N
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Description

“4,4,4-Trifluoro-2-(3-fluorophenyl)butanoic acid” is a chemical compound with the molecular formula C10H8F4O2 . It has a molecular weight of 236.17 .


Molecular Structure Analysis

The InChI code for “4,4,4-Trifluoro-2-(3-fluorophenyl)butanoic acid” is 1S/C10H8F4O2/c11-7-3-1-2-6(4-7)8(9(15)16)5-10(12,13)14/h1-4,8H,5H2,(H,15,16) .

It should be stored at 4 degrees Celsius .

Scientific Research Applications

Chemical Synthesis

4,4,4-Trifluoro-2-(3-fluorophenyl)butanoic acid plays a crucial role in various chemical syntheses. For instance, it is used in the preparation of 4-(trifluoromethyl)-2-quinolinones, which can be further processed into a range of compounds such as 4-(trifluoromethyl)quinolines, 4-(trifluoromethyl)-2-quinolinecarboxylic acids, and 2-bromo-4-(trifluoromethyl)quinolines (Marull, Lefebvre, & Schlosser, 2004).

Liquid Crystal Technology

In the field of liquid crystal technology, optically active forms of this compound have been synthesized for use as chiral dopants. These dopants significantly influence the helical twisting power of nematic liquid crystals, which is vital for the performance of liquid crystal displays (Tojo, Aoki, Yasutake, & Hirose, 2006).

Solar Cell Applications

4,4,4-Trifluoro-2-(3-fluorophenyl)butanoic acid derivatives have been used in the synthesis of aryl-substituted β-diketonato-ruthenium(II)-polypyridyl sensitizers. These complexes show potential for use in dye-sensitized solar cells due to their ability to absorb visible light efficiently (Islam et al., 2006).

Molecular Spectroscopy

This compound is also significant in molecular spectroscopy. Studies on its analog, 4,4,4-trifluoro-1-butanol, have revealed intricate conformational relaxation paths and conformational flexibility, which are important for understanding molecular interactions in various solvents (Lu, Xie, Seifert, Jäger, & Xu, 2020).

Organic Synthesis

Furthermore, ethyl 4,4,4-trifluoroacetoacetate, a related compound, acts as an active synthon for introducing the trifluoromethyl group in organic synthesis, which is a valuable functional group in pharmaceutical and agrochemical compounds (Narsaiah & Yadav, 2005).

Schiff Base Synthesis

It also finds application in the synthesis of Schiff bases containing the thiophene moiety. These compounds have shown potential in various chemical and biological applications due to their unique structural properties (Wan-ren, Pei-zhi, Mei-ying, Xiao-ling, & Cheng-tai, 2003).

Pharmaceutical Applications

In the pharmaceutical domain, this compound's derivatives have been explored for their potential in producing biologically active molecules. The trifluoromethylated compounds synthesized using this acid or its derivatives show promise in drug development (Prakash et al., 2012).

Safety and Hazards

The compound is considered hazardous. It is a highly flammable liquid and vapour. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4,4,4-trifluoro-2-(3-fluorophenyl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F4O2/c11-7-3-1-2-6(4-7)8(9(15)16)5-10(12,13)14/h1-4,8H,5H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOKVCCAFIYAFTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(CC(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1538113-27-7
Record name 4,4,4-trifluoro-2-(3-fluorophenyl)butanoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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